molecular formula C17H18N2O7 B14773240 Thalidomide-O-PEG2-OH

Thalidomide-O-PEG2-OH

Cat. No.: B14773240
M. Wt: 362.3 g/mol
InChI Key: QFRYKNZKNAIRHX-UHFFFAOYSA-N
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Description

Thalidomide-O-PEG2-OH is a useful research compound. Its molecular formula is C17H18N2O7 and its molecular weight is 362.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18N2O7

Molecular Weight

362.3 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-hydroxyethoxy)ethoxy]isoindole-1,3-dione

InChI

InChI=1S/C17H18N2O7/c20-6-7-25-8-9-26-12-3-1-2-10-14(12)17(24)19(16(10)23)11-4-5-13(21)18-15(11)22/h1-3,11,20H,4-9H2,(H,18,21,22)

InChI Key

QFRYKNZKNAIRHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCO

Origin of Product

United States

Thalidomide O Peg2 Oh As a Cereblon Crbn E3 Ligase Ligand Building Block

Thalidomide (B1683933) and its derivatives have been repurposed as potent ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the Cullin-Ring Ligase 4 (CRL4) complex. oup.comnih.govnih.gov In the context of Proteolysis-Targeting Chimeras (PROTACs), thalidomide serves as the E3 ligase-recruiting moiety. nih.govnih.gov PROTACs are heterobifunctional molecules designed to bring a target protein of interest (POI) into close proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. nih.govnih.govprecisepeg.com

The interaction between thalidomide and CRBN is well-characterized. The glutarimide (B196013) ring of the thalidomide molecule fits into a specific hydrophobic pocket on the CRBN protein. nih.gov This binding event modulates the substrate specificity of the CRL4-CRBN complex, enabling it to recognize and ubiquitinate new protein targets. oup.comnih.govnih.gov

Thalidomide-O-PEG2-OH represents a crucial "building block" for the synthesis of PROTACs. bpsbioscience.comtenovapharma.com It is a pre-functionalized compound where the core thalidomide structure is covalently attached to a short Polyethylene Glycol (PEG) linker, which is terminated with a hydroxyl (-OH) group. tenovapharma.com This design simplifies the otherwise complex process of PROTAC assembly. Instead of building the molecule from scratch, researchers can use this ready-made E3 ligase ligand-linker conjugate and attach it to a ligand for their specific protein of interest. rsc.orglumiprobe.com This modular approach accelerates the development and screening of new PROTAC drug candidates.

Polyethylene Glycol Peg2 Linker Characteristics for Optimal Protac Architecture

The PEG2 linker in Thalidomide-O-PEG2-OH consists of two repeating ethylene (B1197577) glycol units. PEG linkers are widely used in PROTAC design due to several advantageous characteristics:

Hydrophilicity and Solubility : PEG chains are inherently hydrophilic, which can improve the aqueous solubility of the entire PROTAC molecule. precisepeg.comjenkemusa.com This is a crucial property, as many PROTACs are large molecules that can suffer from poor solubility, hindering their cellular permeability and bioavailability. precisepeg.com

Flexibility : The ether bonds in the PEG backbone provide rotational freedom, resulting in a flexible linker. precisepeg.com This flexibility allows the PROTAC to adopt various conformations, which can be essential for facilitating the optimal orientation of the E3 ligase and the target protein to form a stable and productive ternary complex (POI-PROTAC-E3 Ligase). nih.gov

Defined Length : The "PEG2" designation specifies a precise linker length. The length of the linker is a critical parameter that must be optimized for each specific target. nih.govnih.gov A linker that is too short may prevent the formation of the ternary complex due to steric hindrance, while a linker that is too long might lead to unproductive binding or reduced degradation efficiency. nih.gov The availability of defined-length PEG linkers allows for systematic optimization of PROTAC architecture. nih.govjenkemusa.com

While PEG linkers offer significant advantages, their properties must be carefully balanced, as factors like linker length can shift degradation selectivity, as seen in cases where a longer PEG linker favored the degradation of one protein target over another. nih.gov The optimization of the linker is therefore a key step in the rational design of potent and selective PROTACs. nih.govnih.gov

Terminal Functional Group Diversity in Thalidomide O Peg2 Oh Analogues for Conjugation

General Strategies for Conjugating this compound to Target Protein Ligands

The fundamental strategy for creating this compound-based PROTACs is modular, involving the covalent linkage of two key components: the E3 ligase-binding moiety (thalidomide with its linker) and a ligand for a protein of interest (POI). nih.gov The this compound is a bifunctional intermediate. The thalidomide (B1683933) portion serves as the "anchor" to the CRBN E3 ligase, while the terminal hydroxyl group on the PEG linker is a chemical handle that can be functionalized for conjugation. lumiprobe.comnih.gov

The general workflow involves:

Functionalization of the Linker: The terminal hydroxyl group of this compound is converted into a more reactive functional group. Common derivatives include a carboxylic acid (Thalidomide-O-PEG2-COOH), an amine (Thalidomide-O-PEG2-NH2), an azide (Thalidomide-O-PEG2-N3), or an alkyne (Thalidomide-O-PEG2-Alkyne). medchemexpress.combroadpharm.com

Conjugation to the POI Ligand: The functionalized thalidomide-linker is then covalently attached to a complementary functional group on the POI ligand. The choice of reaction is dictated by the functional groups present on both fragments.

This modular approach is highly advantageous as it allows for the pre-synthesis of a variety of thalidomide-linker intermediates, which can then be coupled to different POI ligands to rapidly generate a library of PROTAC candidates. researchgate.net

Application of Click Chemistry in PROTAC Assembly

Click chemistry, known for its high efficiency, specificity, and mild reaction conditions, is a powerful tool for PROTAC synthesis. nih.govmedchemexpress.com These reactions enable the rapid and reliable connection of the E3 ligase ligand-linker component with the POI ligand, often in the final step of the synthesis. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Thalidomide-O-PEG2-Azide and -Propargyl

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction used in PROTAC assembly. nih.gov This reaction forms a stable triazole ring, connecting the two parts of the chimera. nih.gov The synthesis requires two key precursors derived from this compound:

Thalidomide-O-PEG2-Azide: The terminal hydroxyl group is converted to an azide.

Thalidomide-O-PEG2-Propargyl (or other terminal alkyne): The hydroxyl is functionalized with a propargyl group.

The POI ligand is correspondingly functionalized with the complementary group (an alkyne or an azide, respectively). The two fragments are then joined using a copper(I) catalyst, typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). nih.govnih.gov

Reactant 1Reactant 2Key ReagentsLinkage Formed
Thalidomide-O-PEG2-AzideAlkyne-functionalized POI LigandCuSO₄, Sodium Ascorbate1,2,3-Triazole
Thalidomide-O-PEG2-PropargylAzide-functionalized POI LigandCuSO₄, Sodium Ascorbate1,2,3-Triazole

Utilizing Peptide Coupling Reagents for Amide Linkage Formation with Thalidomide-O-PEG2-Carboxylic Acid

Amide bond formation is one of the most common and robust methods for linking the components of a PROTAC. This strategy typically involves the reaction between a carboxylic acid and an amine. To facilitate this, this compound is oxidized to Thalidomide-O-PEG2-Carboxylic Acid . This acid can then be coupled with a POI ligand that contains a primary or secondary amine. lumiprobe.com

The direct reaction between a carboxylic acid and an amine is slow and requires high temperatures. Therefore, peptide coupling reagents are used to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and enabling the reaction to proceed efficiently at room temperature. uni-kiel.debachem.com The activated acid readily reacts with the amine on the POI ligand to form a stable amide bond. lumiprobe.com

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as onium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). lumiprobe.comsigmaaldrich.com

Thalidomide DerivativePOI Ligand DerivativeCoupling Reagent ExamplesLinkage Formed
Thalidomide-O-PEG2-Carboxylic AcidAmine-functionalized POI LigandHATU, HBTU, PyBOP, EDCAmide
Thalidomide-O-PEG2-AmineCarboxylic acid-functionalized POI LigandHATU, HBTU, PyBOP, EDCAmide

Chemo-Selective Reactions for Functional Group Interconversion

Chemoselectivity is a critical principle in the multi-step synthesis of complex molecules like PROTACs. It refers to the ability of a reagent to react with one functional group in preference to others present in the same molecule. nih.gov This selectivity is essential to avoid unwanted side reactions and the need for extensive protecting group strategies.

The synthetic methodologies for PROTACs rely heavily on chemoselective reactions:

Amide Coupling: Peptide coupling reagents like HATU are designed to selectively activate carboxylic acids in the presence of other nucleophilic groups (e.g., alcohols, phenols) that might be present on the POI ligand or the thalidomide moiety. uni-kiel.de

Click Chemistry (CuAAC): The CuAAC reaction is exceptionally chemoselective. The azide and alkyne groups react exclusively with each other under the catalytic conditions, leaving other functional groups on both the thalidomide-linker and the POI ligand untouched. nih.gov

Functional Group Interconversion: The initial conversion of this compound to its azide, amine, or carboxylic acid derivatives must also be chemoselective, targeting only the terminal hydroxyl group of the PEG linker without affecting the glutarimide (B196013) and phthalimide (B116566) rings of the thalidomide core. nih.govsigmaaldrich.com

Divergent Synthesis Approaches for Constructing PROTAC Libraries

The optimization of a PROTAC's degradation ability often requires screening numerous combinations of E3 ligase ligands, linkers, and POI ligands. nih.gov A divergent synthetic approach is ideal for this purpose, as it allows for the creation of a large library of related compounds from a common intermediate. nih.govresearchgate.net

This compound and its functionalized derivatives are excellent starting points for a divergent synthesis. A common strategy involves creating a "partial PROTAC library" where a variety of thalidomide-linker conjugates are pre-synthesized. nih.gov For instance, a library could contain:

Thalidomide-O-PEG-Azide with varying PEG linker lengths (PEG2, PEG3, PEG4, etc.).

Thalidomide-O-PEG-Carboxylic Acid with different linker compositions.

These linker-E3 ligand intermediates can then be coupled to a single POI ligand (or a small set of POI ligands) using a high-throughput method, such as parallel synthesis in multi-well plates. d-nb.info Solid-phase synthesis, where the thalidomide-linker is attached to a resin, further streamlines this process by simplifying purification after each reaction step. rsc.org This approach allows researchers to systematically and rapidly evaluate how linker length, composition, and attachment point affect the formation of the ternary complex and the subsequent degradation of the target protein. explorationpub.com

Mechanistic Elucidation of Targeted Protein Degradation by Thalidomide O Peg2 Oh Protacs

Molecular Basis of Neo-Substrate Formation and Recognition within Ternary Complexes

The interaction between thalidomide-based PROTACs and the CRBN E3 ligase is a prime example of neo-substrate recruitment. nih.govnih.gov The thalidomide (B1683933) portion of the PROTAC binds to a specific pocket in the CRBN protein. nih.gov This binding event alters the surface of CRBN, creating a new interface that can recognize and bind proteins it does not normally interact with. These newly recognized proteins are termed "neo-substrates" (new substrates). nih.govnih.gov

In the context of a PROTAC, the "neo-substrate" is the target protein of interest, which is tethered to the PROTAC via its specific ligand. The binding of the thalidomide moiety to CRBN effectively "presents" the attached POI to the E3 ligase as a substrate for ubiquitination. The original discovery of this mechanism came from studies on immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide (B1683929), which were found to induce the degradation of specific transcription factors, such as Ikaros and Aiolos, by recruiting them to CRBN. nih.govnih.gov PROTAC technology harnesses this principle, but instead of relying on the inherent neo-substrate specificity of the IMiD itself, it physically links a desired target to the CRBN-binding molecule, forcing the desired degradation event. nih.gov

Ubiquitination of Target Proteins by the CRBN-CRL4 E3 Ligase Complex

Once the ternary complex is successfully formed, the process of ubiquitination begins. CRBN does not act alone; it is a substrate receptor component of a larger E3 ligase assembly known as the Cullin-RING Ligase 4 (CRL4) complex, specifically CRL4-CRBN. nih.govnih.gov This multi-protein complex includes Cullin 4 (CUL4), Damage-specific DNA-binding protein 1 (DDB1), and Regulator of cullins-1 (Roc1). nih.gov

Proteasomal Degradation Pathways and Kinetic Considerations of PROTAC-Mediated Turnover

The polyubiquitinated target protein is subsequently recognized by the 26S proteasome, a large, multi-catalytic protease complex responsible for degrading most cellular proteins. nih.govnih.gov The proteasome's regulatory particle identifies the polyubiquitin (B1169507) tag, unfolds the target protein, and threads it into its central catalytic core, where it is broken down into small peptides. youtube.com This final step removes the target protein from the cell, achieving the ultimate goal of the PROTAC.

The kinetics of PROTAC-mediated degradation are distinct from those of traditional inhibitors. Because PROTACs act catalytically, a small number of PROTAC molecules can mediate the destruction of a large number of target protein molecules. encyclopedia.pub However, the process is subject to the "hook effect," a phenomenon observed in some PROTAC studies. biorxiv.org At very high concentrations, the PROTAC can form separate binary complexes (PROTAC-POI and PROTAC-E3 ligase) more readily than the productive ternary complex. biorxiv.org This excess of binary complexes can inhibit the formation of the ternary complex, leading to reduced degradation efficiency at higher doses. biorxiv.org The degradation rate is also influenced by the rates of protein re-synthesis within the cell, which can counteract the PROTAC's effect over time. biorxiv.org

Investigation of Structure-Activity Relationships for Degradation Efficiency and Selectivity in Thalidomide-O-PEG2-OH PROTACs

The efficacy and selectivity of a PROTAC are not guaranteed and depend heavily on its specific chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing PROTAC design. For PROTACs derived from this compound, key variables include the nature of the POI ligand, the attachment point on the thalidomide moiety, and the length and composition of the linker. rsc.org

The linker, in this case, a PEG2 unit, is not merely a passive spacer. Its length, flexibility, and chemical properties profoundly influence the stability and geometry of the ternary complex. researchgate.netbiorxiv.org An optimal linker facilitates favorable protein-protein interactions between the E3 ligase and the target, leading to efficient ubiquitination. An unsuitable linker may lead to an unstable or sterically hindered ternary complex, resulting in poor degradation. Studies have shown that even subtle changes in the linker can dramatically alter degradation potency (DC₅₀) and the maximum level of degradation (Dₘₐₓ). biorxiv.org

For instance, research on a series of PROTACs targeting the same protein but with different linkers revealed that while all could form ternary complexes, their degradation potencies varied significantly. researchgate.net This difference was attributed to the dynamics of the degradation complex, where the linker affects the orientation of the target protein's surface lysines relative to the E2 enzyme's catalytic pocket. biorxiv.org

Table 1: Illustrative Structure-Activity Relationship Data for SHP2 PROTACs

The following table presents data from a study on thalidomide-based PROTACs designed to degrade the SHP2 protein, illustrating how structural modifications can impact degradation efficiency.

This table is illustrative, based on findings that show significant variations in DC₅₀ and Dₘₐₓ values with structural changes in PROTAC design. Data is conceptually derived from findings in studies like those on SHP2 degraders. nih.gov

Advanced Research Applications and Methodologies Utilizing Thalidomide O Peg2 Oh Scaffolds

Exploration of Novel Target Proteins for Degradation by CRBN-Recruiting PROTACs

The modular nature of PROTACs, enabled by scaffolds like Thalidomide-O-PEG2-OH, allows for the targeting of a wide array of proteins for degradation. researchgate.netbpsbioscience.com This has opened up avenues to pursue proteins previously considered "undruggable" with traditional inhibitor-based approaches. nih.govbpsbioscience.com Researchers are actively synthesizing new PROTACs by conjugating ligands for various proteins of interest (POIs) to the this compound scaffold.

One area of intense investigation is the targeting of proteins implicated in cancer. For instance, PROTACs have been developed to degrade receptor tyrosine kinases like IGF-1R and non-receptor tyrosine kinases such as Src, both of which are involved in cancer cell proliferation and migration. nih.gov By linking inhibitors of these kinases to a thalidomide-based CRBN ligand, researchers have successfully induced their degradation. nih.gov Similarly, the SHP2 phosphatase, a critical node in oncogenic signaling pathways, has been effectively targeted for degradation using thalidomide-based PROTACs. nih.govresearchgate.net

Beyond oncology, the exploration extends to other disease areas. For example, the degradation of neurodegeneration-related proteins is a significant area of research where CRBN-recruiting PROTACs are being applied. nih.gov The ability to specifically eliminate aberrant proteins offers a promising therapeutic strategy for these challenging disorders. The this compound scaffold provides a convenient starting point for creating diverse libraries of PROTACs to screen against these novel targets. medkoo.comaxispharm.com

A summary of exemplary novel target proteins for CRBN-recruiting PROTACs is presented in the table below.

Target ProteinTherapeutic AreaRationale for Degradation
IGF-1R/SrcCancerInhibition of cancer cell proliferation and migration. nih.gov
SHP2CancerDisruption of oncogenic signaling pathways. nih.govresearchgate.net
BTKCancerOvercoming resistance to kinase inhibitors. nih.gov
BCR-ABLCancerTargeting fusion proteins in leukemia. nih.gov
MDM2CancerStabilizing p53 tumor suppressor activity. researchgate.net
Neurodegenerative ProteinsNeurologyClearance of toxic protein aggregates. nih.gov

Elucidation of Protein-Protein Interactions in PROTAC Ternary Complexes

The efficacy of a PROTAC is critically dependent on the formation of a stable and productive ternary complex, consisting of the PROTAC molecule, the target protein, and the E3 ligase. nih.gov The linker component, in this case, the PEG2 chain of this compound, plays a crucial role in mediating the protein-protein interactions within this complex. nih.govnih.gov Understanding these interactions is paramount for the rational design of potent and selective degraders.

In Vitro Biochemical Binding Assays for Ligase-PROTAC-Target Interactions

A variety of in vitro biochemical assays are employed to quantify the binding affinities and cooperativity within the ternary complex. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence-based assays are utilized to measure the dissociation constants (Kd) of the binary (PROTAC-target, PROTAC-ligase) and ternary complexes. youtube.com

A key parameter derived from these studies is the cooperativity factor (α), which describes how the binding of one protein to the PROTAC influences the binding of the second protein. youtube.com Positive cooperativity, where the formation of the ternary complex is favored over the individual binary complexes, is often associated with more efficient protein degradation. youtube.com The length and composition of the linker, such as the PEG2 unit in this compound, can significantly impact cooperativity by influencing the relative orientation and proximity of the target protein and E3 ligase. nih.gov

Application of Cell-Free Protein Synthesis Systems for Interaction Analysis

Cell-free protein synthesis (CFPS) systems have emerged as a powerful tool for studying protein-protein interactions in a controlled environment. idtdna.comresearchgate.net These systems allow for the rapid production of target proteins and E3 ligases, which can then be used in various binding and functional assays. mdpi.comnih.gov

One of the key advantages of CFPS is the ability to easily incorporate non-natural amino acids or labels into the synthesized proteins, facilitating downstream analysis. mdpi.com For instance, proteins can be tagged with fluorescent markers to enable Förster resonance energy transfer (FRET) assays, which can directly measure the proximity of the target protein and E3 ligase upon addition of the PROTAC. researchgate.net CFPS also allows for the systematic variation of protein components and PROTAC concentrations to dissect the determinants of ternary complex formation and stability. idtdna.com

Assessment of Degradation Specificity and Potency in Cellular Models

Ultimately, the success of a PROTAC lies in its ability to potently and specifically degrade the target protein within a cellular context. Methodologies utilizing this compound scaffolds are rigorously tested in various cellular models to evaluate their performance.

Cell-Based Assays for Quantitative Protein Level Assessment

A primary method for assessing PROTAC activity is the quantification of target protein levels in treated cells. Western blotting is a standard technique used to visualize and quantify the reduction in the target protein. For more quantitative and higher-throughput analysis, techniques like enzyme-linked immunosorbent assay (ELISA) and flow cytometry are employed. researchgate.net

Dose-response curves are generated to determine the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation achieved). nih.gov Time-course experiments are also conducted to understand the kinetics of protein degradation. researchgate.net These assays are crucial for comparing the potency of different PROTACs and for optimizing the linker and warhead components. For example, a study on PROTACs designed to degrade both IGF-1R and Src showed low micromolar potency in inhibiting the proliferation of cancer cell lines. nih.gov

Proteomic Approaches for Comprehensive Off-Target Degradation Profiling

A critical aspect of PROTAC development is ensuring their specificity. While designed to target a particular protein, there is a risk of "off-target" degradation of other proteins. nih.gov This can be due to the PROTAC bridging the E3 ligase to other proteins that have some affinity for the warhead or even due to the thalidomide (B1683933) moiety itself inducing the degradation of other zinc-finger proteins. nih.govbiorxiv.org

To address this, unbiased proteomic approaches are employed to obtain a global view of protein level changes upon PROTAC treatment. researchgate.netresearchgate.net Techniques like mass spectrometry-based quantitative proteomics (e.g., SILAC, TMT, or label-free quantification) are used to compare the proteomes of treated and untreated cells. sci-hub.se This allows for the identification of any unintended protein degradation events. For instance, a proteomics platform has been developed to specifically identify off-target proteins associated with protein degradation modalities like PROTACs. researchgate.net These comprehensive profiling studies are essential for selecting PROTAC candidates with the highest specificity for further development.

The table below summarizes key findings from off-target profiling of pomalidomide-based PROTACs.

FindingImplication for PROTAC DesignReference
Pomalidomide (B1683931) itself can induce degradation of certain zinc-finger (ZF) proteins.PROTACs using pomalidomide may have inherent off-target effects on ZF proteins. nih.govbiorxiv.org
The exit vector from the pomalidomide can influence the ZF degradation profile.Careful selection of the linker attachment point on the thalidomide moiety is crucial. biorxiv.org
Modifications at the C5 position of pomalidomide can reduce ZF degradation.Rational design of the E3 ligase ligand can minimize off-target effects. nih.gov

Development of CRBN-Based Molecular Glue Degrader Analogues from Thalidomide Derivatives

Molecular glue degraders are small molecules that induce proximity between an E3 ligase and a target protein, leading to the latter's ubiquitination and subsequent degradation by the proteasome. nih.govbiorxiv.org Thalidomide and its analogues, lenalidomide (B1683929) and pomalidomide, are classic examples of molecular glues that reprogram the CRBN E3 ligase to degrade neosubstrate proteins, such as the transcription factors IKZF1 and IKZF3. researchgate.netnih.gov These immunomodulatory imide drugs (IMiDs) have been successfully used in treating multiple myeloma. nih.govdrughunter.com

The development of novel molecular glue analogues from thalidomide derivatives is a burgeoning area of research. researchgate.net By chemically modifying the thalidomide scaffold, researchers can alter the substrate specificity of CRBN, enabling the degradation of a wider range of target proteins. biorxiv.orgresearchgate.net For instance, derivatization of the glutarimide (B196013) scaffold is a known strategy to expand the target space of CRBN molecular glues. biorxiv.org This approach has led to the discovery of degraders for previously "undruggable" targets. nih.gov

A key strategy in developing new molecular glue analogues involves screening libraries of thalidomide derivatives against various cancer cell lines. researchgate.net This has led to the identification of compounds like CC-90009, a clinical candidate that selectively degrades GSPT1, a protein involved in translation termination, while sparing the typical IMiD targets IKZF1/3. drughunter.com The discovery of CC-90009 was a landmark achievement as it was the first rationally designed molecular glue degrader to enter clinical trials. drughunter.com

Table 1: Examples of CRBN-Based Molecular Glue Degraders and their Targets

DegraderTarget Protein(s)Therapeutic Area
ThalidomideIKZF1, IKZF3, SALL4, p63Multiple Myeloma, Erythema Nodosum Leprosum
LenalidomideIKZF1, IKZF3, CK1αMultiple Myeloma
PomalidomideIKZF1, IKZF3Multiple Myeloma
CC-90009GSPT1Acute Myeloid Leukemia, Myelodysplastic Syndromes
BI-3802BCL6Lymphoma

This table provides examples of molecular glue degraders and is not an exhaustive list.

The rational design of these analogues is increasingly guided by structural biology. Crystal structures of CRBN in complex with IMiDs and their neosubstrates have revealed that the variable part of the IMiD is solvent-exposed, providing a site for modification without disrupting the binding to CRBN. ub.edu This understanding allows for the systematic exploration of new chemical space to identify novel degraders. biorxiv.org

Integration of this compound in Chemical Probes for Cellular Pathway Dissection

The this compound scaffold is not only crucial for developing therapeutics but also for creating chemical probes to dissect cellular pathways. These probes, often in the form of PROTACs, leverage the thalidomide moiety to recruit CRBN and a warhead to bind to a specific protein of interest, thereby inducing its degradation. By observing the cellular consequences of degrading a particular protein, researchers can elucidate its function.

The synthesis of such probes can be streamlined using solid-phase synthesis techniques. rsc.org A preloaded resin containing the thalidomide moiety and a linker, such as a PEG chain, allows for the efficient conjugation of various protein kinase inhibitors or other ligands. rsc.org This modularity enables the rapid generation of a diverse set of chemical probes to investigate a wide array of cellular targets.

For example, thalidomide-based PROTACs have been developed to target and degrade proteins like Bruton's tyrosine kinase (BTK) and the Epidermal Growth Factor Receptor (EGFR), both of which are implicated in cancer. The degradation of these proteins using specific probes allows for a detailed study of the signaling pathways they regulate.

Furthermore, the development of thalidomide derivatives with modified functionalities, such as a carboxylic acid group, has enabled their immobilization on beads. nih.gov These affinity matrices are instrumental in "pull-down" experiments to identify the binding partners of thalidomide and its analogues, which famously led to the identification of CRBN and DDB1 as its primary targets. nih.gov This methodology continues to be valuable for identifying the neosubstrates of novel molecular glue analogues.

Methodologies for Understanding and Overcoming PROTAC Resistance Mechanisms at a Molecular Level

Despite the promise of PROTACs, the emergence of resistance is a significant clinical challenge. nih.gov Understanding the molecular mechanisms underlying this resistance is crucial for developing next-generation degraders. aacrjournals.org

Resistance to CRBN-based PROTACs can arise through several mechanisms, including:

Mutations in CRBN: Alterations in the CRBN gene can prevent the PROTAC from binding to the E3 ligase, thereby abrogating its degradation-inducing activity. nih.govresearchgate.net Studies have identified specific hotspots in CRBN that are critical for its function and can be mutated in patients who have relapsed from treatment with CRBN-based molecular glues. nih.gov

Downregulation of CRBN: A decrease in the expression levels of CRBN can also lead to resistance, as there is less E3 ligase available to be hijacked by the PROTAC. aacrjournals.orgresearchgate.net Deletion of the CRBN gene has been observed as a primary cause of resistance to IMiDs in myeloma cells. aacrjournals.org

Alterations in the Cullin-RING Ligase (CRL) Complex: The CRBN-CRL complex consists of several components, and genomic alterations in these core components can also lead to resistance. aacrjournals.org

Researchers have developed several methodologies to study and overcome these resistance mechanisms. Deep mutational scanning (DMS) is a powerful technique used to systematically identify mutations in CRBN that confer resistance to molecular glues and PROTACs. nih.gov This method allows for a comprehensive understanding of the functional hotspots within the E3 ligase.

One strategy to overcome resistance is to develop PROTACs that utilize different E3 ligases. For instance, if a cancer cell line develops resistance to a CRBN-based PROTAC, a VHL-based PROTAC may still be effective, and vice-versa. nih.gov This highlights the importance of expanding the repertoire of E3 ligases that can be recruited by PROTACs.

Another innovative approach is the development of hydrophobic tagging-based degraders. These molecules can induce protein degradation through the Hsp70 chaperone system and the ubiquitin-proteasome pathway, bypassing the need for a specific E3 ligase like CRBN. acs.org This strategy holds promise for overcoming resistance caused by E3 ligase downregulation or mutation. acs.org

Table 2: Key Mechanisms of Resistance to CRBN-Based PROTACs

Resistance MechanismMolecular BasisConsequence
CRBN MutationPoint mutations or deletions in the CRBN gene.Prevents PROTAC binding to CRBN.
CRBN DownregulationDecreased expression of the CRBN protein.Insufficient E3 ligase for effective degradation.
CRL Complex AlterationsGenomic alterations in core components of the Cullin-RING Ligase complex.Compromised function of the E3 ligase machinery.

This table summarizes common resistance mechanisms and is not an exhaustive list.

Q & A

Q. What is the structural rationale behind incorporating a PEG2 linker in Thalidomide-O-PEG2-OH, and how does this modification influence its physicochemical properties?

The PEG2 linker enhances water solubility and reduces non-specific interactions with biological systems by providing steric shielding. This modification also improves pharmacokinetic properties, such as circulation time and tissue penetration. Structural analysis shows that the PEG2 spacer maintains flexibility while connecting the thalidomide moiety (cereblon-binding ligand) to functional groups (e.g., -OH), enabling conjugation with target protein ligands in PROTAC design .

Q. What synthetic methodologies are commonly employed to synthesize this compound, and what quality control measures ensure purity?

Synthesis typically involves sequential steps: (1) derivatization of thalidomide to introduce reactive groups (e.g., hydroxylation), (2) coupling with PEG2 via amidation or etherification, and (3) final functionalization (e.g., hydroxylation). Critical quality control includes NMR for structural validation and HPLC-MS (≥95% purity) to confirm molecular weight and eliminate byproducts. Reaction conditions (e.g., anhydrous solvents, temperature control) are optimized to prevent PEG chain degradation .

Q. How can researchers validate the cereblon-binding efficiency of this compound in vitro?

Use competitive binding assays with cereblon-overexpressing cell lines (e.g., HEK293T). Pre-treat cells with this compound and measure displacement of fluorescently labeled thalidomide analogs via flow cytometry. Confirm binding specificity using cereblon-knockout controls. Quantify IC50 values to compare affinity with unmodified thalidomide .

Advanced Research Questions

Q. How can researchers optimize PROTAC designs using this compound to address off-target protein degradation?

Systematic optimization involves:

  • Linker length : Compare PEG2 with shorter (PEG1) or longer (PEG3–6) spacers to balance proteasome recruitment and ternary complex stability .
  • Conjugation chemistry : Test amine-reactive (e.g., NHS esters) vs. click chemistry (e.g., azide-alkyne) to ensure site-specific coupling of target ligands.
  • Validation : Perform ubiquitination assays and proteome-wide profiling (e.g., mass spectrometry) to identify off-target degradation .

Q. How should researchers resolve contradictions in preclinical data, such as inconsistent antitumor efficacy across cell lines?

Contradictions may arise from variable cereblon expression or competing binding partners. Mitigate this by:

  • Stratifying cell models based on cereblon expression (qPCR/Western blot).
  • Co-administering cereblon stabilizers (e.g., CC-90009) to enhance binding.
  • Using isogenic cell lines with cereblon knockout to confirm mechanism-specific effects .

Q. What experimental strategies are recommended to assess the pharmacokinetic and pharmacodynamic profiles of this compound in vivo?

  • Pharmacokinetics : Administer radiolabeled this compound via IV/oral routes in rodent models. Collect plasma/tissue samples at timed intervals and quantify via LC-MS. Calculate AUC, half-life, and bioavailability.
  • Pharmacodynamics : Measure target protein degradation in tumors (Western blot) and correlate with plasma concentrations. Include negative controls (e.g., non-binding PEG2 analogs) .

Methodological Considerations

Q. How can researchers design a robust dose-escalation study for this compound in combination therapies?

Follow a 3+3 design:

  • Start at 10% of the maximum tolerated dose (MTD) from monotherapy studies.
  • Monitor toxicity (e.g., neuropathy, myelosuppression) and efficacy (e.g., tumor volume, biomarker reduction) at each dose level.
  • Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to adjust dosing intervals based on drug clearance rates .

Q. What statistical approaches are suitable for analyzing heterogeneous responses in this compound-treated cohorts?

Apply mixed-effects models to account for inter-subject variability. Use Kaplan-Meier survival analysis for time-to-event endpoints (e.g., progression-free survival) and Cox regression to adjust for covariates (e.g., baseline cereblon expression). For proteomic data, employ false discovery rate (FDR) correction to prioritize significant protein degradation events .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.